molecular formula C12H14N4 B2776770 1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline CAS No. 727983-38-2

1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline

Cat. No. B2776770
CAS RN: 727983-38-2
M. Wt: 214.272
InChI Key: YJLITRCYCXZSDU-UHFFFAOYSA-N
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Description

“1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline” is a chemical compound with the molecular formula C12H14N4 . It has a molecular weight of 214.27 g/mol . The compound is part of the 1,4-diazepine family, which are two nitrogen-containing seven-membered heterocyclic compounds .


Molecular Structure Analysis

The InChI code for “1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline” is 1S/C12H14N4/c1-16-8-4-7-13-11-12(16)15-10-6-3-2-5-9(10)14-11/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Synthesis and Reactivity

Synthesis and Reactivity of a New Pyranoquinoxaline

Hoffmann et al. (2004) reported on the synthesis of 3-Methyl-3,4-dihydro-1H-pyrano[3,4-b]quinoxalin-1-one from 3-methyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzo-diazepin-1(3H)-one derivatives. This work highlighted the formation of quinoxaline through oxidation of the diazepine bond and investigated its reactivity with various amines (Hoffmann et al., 2004).

Enantioselective Deprotonative Ring Contraction

Antolak et al. (2014) presented a method for enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, showcasing a route to quinolone-2,4-diones with high enantioselectivity, which offers an efficient entry to a potentially useful drug scaffold (Antolak et al., 2014).

Biological Activity and Applications

Synthesis of Biologically Active Pyridazinoquinoxalines

Research by Kurasawa and Kim (2005) led to the development of pyridazino[3,4-b]-quinoxalines and 1,2-diazepino[3,4-b]quinoxalines, which were further converted into biologically active 1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones. This work provides insights into the potential biological applications of these compounds (Kurasawa & Kim, 2005).

Quinoxaline as a Potent Biological Moiety

Sharma et al. (2021) reviewed the significance of quinoxaline and its derivatives, highlighting their wide range of biological activities including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal effects. This summary underscores the chemical moiety's importance in the development of new pharmaceuticals (Sharma et al., 2021).

Chemical Synthesis Advances

Metal-Free C3-Alkoxycarbonylation

Xie et al. (2019) developed a metal- and base-free protocol for the alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, facilitating the efficient preparation of quinoxaline-3-carbonyl compounds. This method represents a practical approach to synthesizing key structural motifs in bioactive natural products and synthetic drugs (Xie et al., 2019).

Future Directions

The future directions for “1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline” and similar compounds could involve further exploration of their biological activities and potential uses in the pharmaceutical industry . The development of new synthesis methods and the study of their reactivity could also be areas of future research .

properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydro-[1,4]diazepino[2,3-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-16-8-4-7-13-11-12(16)15-10-6-3-2-5-9(10)14-11/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLITRCYCXZSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC2=NC3=CC=CC=C3N=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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